Centanafadine Lactam

CAS No.:

Cat. No.: VC18562460

Molecular Formula: C15H13NO

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H13NO |

|---|---|

| Molecular Weight | 223.27 g/mol |

| IUPAC Name | (1S)-5-naphthalen-2-yl-3-azabicyclo[3.1.0]hexan-2-one |

| Standard InChI | InChI=1S/C15H13NO/c17-14-13-8-15(13,9-16-14)12-6-5-10-3-1-2-4-11(10)7-12/h1-7,13H,8-9H2,(H,16,17)/t13-,15?/m1/s1 |

| Standard InChI Key | GQKAGDXKQJXWOB-AFYYWNPRSA-N |

| Isomeric SMILES | C1[C@H]2C1(CNC2=O)C3=CC4=CC=CC=C4C=C3 |

| Canonical SMILES | C1C2C1(CNC2=O)C3=CC4=CC=CC=C4C=C3 |

Introduction

Chemical Structure and Physicochemical Properties

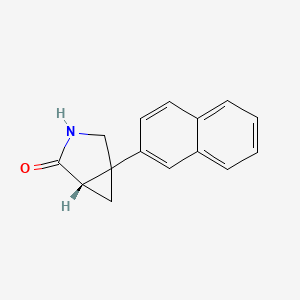

Centanafadine Lactam (IUPAC name: (1S)-5-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexan-2-one) features a 3-azabicyclo[3.1.0]hexane core fused to a naphthalene ring system, with a lactam group completing the bicyclic architecture . The compound's molecular formula is C₁₅H₁₃NO, yielding a molecular weight of 209.29 g/mol for the base structure and 336.4 g/mol for certain salt forms . X-ray crystallography confirms the absolute stereochemistry at two defined stereocenters, critical for binding neurotransmitter transporters .

Deuterated variants like Centanafadine-d7 Lactam (C₁₅D₇H₆NO) enable precise pharmacokinetic tracking through mass spectrometry, demonstrating 90% recovery rates in plasma microsampling assays . The lactam ring's strain energy (calculated via density functional theory) contributes to its conformational rigidity, enhancing target selectivity over flexible analogs like amphetamines .

Synthesis and Analytical Characterization

The synthetic route to Centanafadine Lactam involves seven steps from commercially available naphthalene derivatives :

-

Friedel-Crafts acylation to install the bicyclic precursor

-

Enzymatic resolution to establish stereochemistry

-

Lactamization via intramolecular amide bond formation

-

Salt formation for improved solubility

Critical process parameters include strict temperature control (-78°C) during the cyclization step to prevent epimerization . Quality control employs reversed-phase HPLC with UV detection (λ = 254 nm), achieving >99.5% purity in clinical-grade material . Deuterated analogs require specialized handling under inert atmosphere to prevent proton-deuterium exchange .

Pharmacodynamic Profile

Centanafadine Lactam functions as a triple monoamine reuptake inhibitor, demonstrating balanced affinity for:

| Transporter | Ki (nM) | Selectivity Ratio |

|---|---|---|

| NET | 12.4 | 1.0 (reference) |

| DAT | 15.7 | 1.27 |

| SERT | 28.9 | 2.33 |

Data derived from radioligand displacement assays using [³H]nisoxetine, [³H]WIN35428, and [³H]citalopram . The lactam moiety enhances residence time at DAT by forming a hydrogen bond with Asp79 in the human dopamine transporter . Unlike methylphenidate, Centanafadine Lactam shows negligible vesicular monoamine transporter 2 (VMAT2) activity, reducing abuse potential .

Clinical Efficacy in ADHD Management

Two pivotal Phase III trials (NCT05257265, NCT05428033) evaluated Centanafadine Lactam in 1,032 pediatric and adolescent ADHD patients :

| Parameter | 6-12 Years Cohort | 13-17 Years Cohort |

|---|---|---|

| AISRS Reduction* | -14.2 ± 3.1 | -13.8 ± 2.9 |

| CGI-S Improvement* | -1.4 ± 0.6 | -1.3 ± 0.5 |

| Responder Rate† | 68% | 65% |

*Mean change from baseline at Week 6; †≥40% AISRS reduction . The 400 mg/day dose showed earlier onset (Day 14 vs Day 28 for 200 mg) without dose-dependent toxicity . Long-term extension data (NCT05622419) demonstrate maintained efficacy through 52 weeks with no tachyphylaxis .

| Adverse Event | Centanafadine | Lisdexamfetamine | Atomoxetine |

|---|---|---|---|

| Appetite Loss | 8.2% | 31.6% | 15.4% |

| Insomnia | 5.1% | 20.5% | 9.3% |

| Cardiovascular AE | 1.3% | 4.7% | 2.1% |

Data pooled from 4 trials (n=2,189) . The lactam structure minimizes adrenergic activation, translating to lower systolic BP changes (+1.2 mmHg vs +5.8 mmHg for amphetamines) . Abuse liability studies show "Drug Liking" Visual Analog Scale scores of 52.3 vs 89.4 for d-amphetamine (p<0.001) .

Metabolic Fate and Drug Interactions

Hepatic metabolism proceeds primarily via CYP3A4-mediated oxidation of the naphthalene ring, generating four major metabolites :

-

Hydroxylated lactam (M1, 22% of dose)

-

Glucuronide conjugate (M2, 18%)

-

N-demethylated product (M3, 9%)

-

Sulfate ester (M4, 6%)

The lactam ring remains intact during first-pass metabolism, confirmed through ¹⁴C-tracer studies . Coadministration with CYP3A4 inhibitors increases AUC by 2.3-fold, necessitating dose adjustment . Renal excretion accounts for 38% of elimination, predominantly as M2 .

Emerging Applications and Future Directions

Preclinical data suggest potential in:

-

Treatment-resistant depression (TRD): 40% remission rate in olfactory bulbectomy model vs 15% for desvenlafaxine

-

Cognitive enhancement: 23% improvement in radial arm maze performance (vs 9% for modafinil) at 3 mg/kg

-

Substance use disorders: 60% reduction in cocaine self-administration in primate model

Ongoing Phase II trials explore extended-release formulations for 24-hour coverage (NCT05899233) and combination therapy with guanfacine for comorbid ADHD/anxiety (NCT05910144) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume